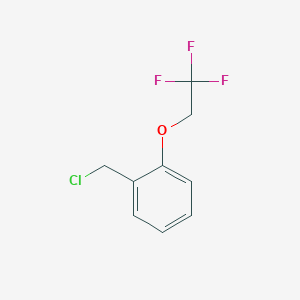

![molecular formula C29H20ClN5O2S2 B2499290 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 690960-90-8](/img/structure/B2499290.png)

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a functionalized thieno[2,3-b]pyridine, which is a heterocyclic compound that has been synthesized through multicomponent condensation reactions. These types of compounds are known for their potential biological activities and are often studied for their medicinal properties. The synthesis involves the reaction of aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents containing activated methylene groups .

Synthesis Analysis

The synthesis of such thieno[2,3-b]pyridines is achieved by a new and effective method that utilizes multicomponent condensation reactions. This method allows for the introduction of various functional groups into the thieno[2,3-b]pyridine core, which can significantly alter the compound's physical, chemical, and biological properties. The synthesis process is notable for its ability to incorporate a wide range of substituents, as evidenced by the diverse structures of the compounds mentioned in the provided papers .

Molecular Structure Analysis

The molecular structure of related thieno[2,3-b]pyridine derivatives has been studied using X-ray structural analysis. This technique provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets. The X-ray analysis confirms the presence of the thieno[2,3-b]pyridine core and the various substituents attached to it .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving the compound, the general reactivity of thieno[2,3-b]pyridines can be inferred. These compounds typically undergo reactions at their amino and carboxamide groups, which can be used to further modify the molecule or to study its interactions with other chemical entities. The presence of aromatic and heteroaromatic rings also suggests potential sites for electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. The NMR spectral data provided for similar compounds indicate the presence of distinct chemical environments within the molecule, such as the sharp singlet for the amino group and the varying signals for the carboxamide NH group depending on the substituent's structure. These properties are important for understanding the compound's behavior in different environments and can provide insights into its solubility, stability, and reactivity .

The antimicrobial activity of related compounds has been assessed, showing that these derivatives can be more active than reference drugs against certain strains of bacteria and fungi. This suggests that the compound may also possess significant biological activity, which could be explored in further studies .

Applications De Recherche Scientifique

Synthesis and Biological Applications

- Novel heterocyclic compounds, including derivatives similar to the one , have been synthesized and explored for their potential in dyeing polyester fibers and various biomedical applications. These compounds have shown promising antioxidant, antitumor, and antimicrobial activities, suggesting their utility in developing sterile and biologically active fabrics for different life applications (Khalifa et al., 2015).

Anticancer Research

- Some related compounds have been synthesized and evaluated for their anticancer activities against different human tumor cell lines. This research indicates the potential of these compounds in developing new anticancer agents, with certain derivatives showing high effectiveness against specific cancer cell lines (Tiwari et al., 2016).

Antimicrobial and Antifungal Studies

- Thiazole and thiadiazole derivatives, structurally related to the compound , have been synthesized and tested for their antimicrobial and antifungal properties. These studies contribute to the understanding of the potential applications of such compounds in treating bacterial and fungal infections (Sah et al., 2014).

Material Science Applications

- Research into similar compounds has led to the development of new materials with unique properties, such as aromatic polyamides and polyimides based on specific diamines. These materials exhibit high thermal stability and solubility in various solvents, making them suitable for advanced applications in material science (Yang & Lin, 1995).

Propriétés

IUPAC Name |

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN5O2S2/c1-37-20-13-9-16(10-14-20)21-15-22(17-5-3-2-4-6-17)32-28-23(21)24(31)25(38-28)26(36)33-29-34-27(39-35-29)18-7-11-19(30)12-8-18/h2-15H,31H2,1H3,(H,33,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZXWJTXAKYATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl)N)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

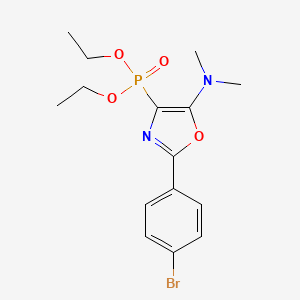

![1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2499207.png)

![3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499208.png)

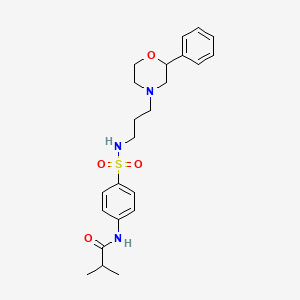

![(5-Chloro-2-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2499212.png)

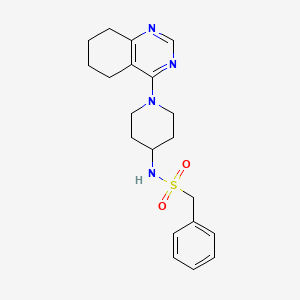

![2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2499218.png)

![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)

![5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2499222.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2499225.png)

![4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine](/img/structure/B2499226.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499227.png)

![Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2499228.png)